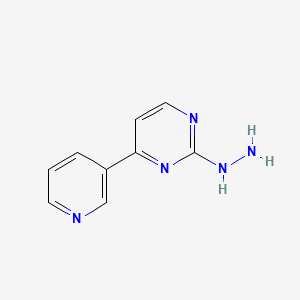
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.作用機序
The mechanism of action of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA. This inhibition leads to the inhibition of cell growth and division, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have significant effects on cell growth and division. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine in lab experiments include its relatively simple synthesis method and its potential use in various scientific research applications. However, there are also limitations to using the compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine. One potential direction is the further study of its potential use in cancer treatment. Additionally, the compound could be studied further for its potential use in the treatment of inflammatory diseases. Furthermore, the compound could be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. The compound has been studied for its potential use in cancer treatment, antimicrobial activity, and anti-inflammatory effects. The synthesis method is relatively simple, and the compound has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including further study of its potential use in cancer treatment and the modification of the compound to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine involves the reaction of 3-amino-pyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 2-chloro-4,6-dimethoxypyrimidine. This results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine has shown significant potential in various scientific research applications. The compound has been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, the compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, the compound has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPWNCSNGGZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

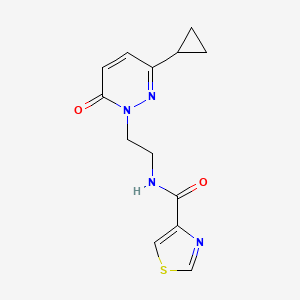
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
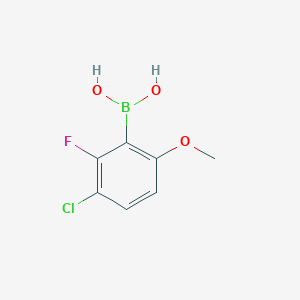
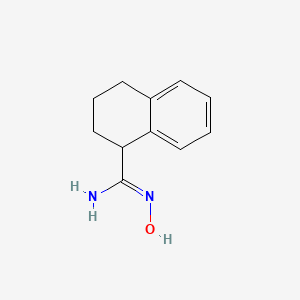
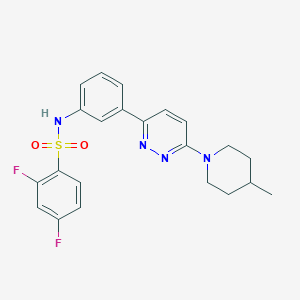
![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)